6-(4-Chlorophenyl)pyridazine-3-thiol

Vue d'ensemble

Description

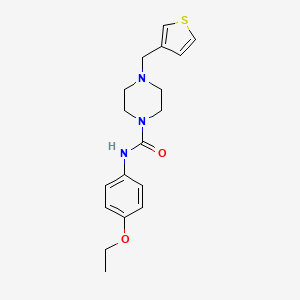

6-(4-Chlorophenyl)pyridazine-3-thiol is a chemical compound with the CAS Number: 70391-14-9 . It has a molecular weight of 222.7 . The IUPAC name for this compound is 6-(4-chlorophenyl)-3-pyridazinethiol . The compound is solid in its physical form .

Synthesis Analysis

The synthesis of this compound involves a reaction with pyridine and diphosphorus pentasulfide . A mixture of 3.0 g of 6-(4-chlorophenyl)-pyridazinone, 50 ml of dry pyridine, and 3.2 g of phosphorus pentasulfide was refluxed for 1 hour, evaporated to dryness, and extracted with 200 ml of ether . The ether extract was washed with water (3*100 ml), brine (100 ml), dried over magnesium sulfate, and evaporated to yield 3.0 g of 6-(4-chlorophenyl)-pyridazinthione as a yellow solid .Molecular Structure Analysis

The InChI code for this compound is 1S/C10H7ClN2S/c11-8-3-1-7(2-4-8)9-5-6-10(14)13-12-9/h1-6H, (H,13,14) . This code provides a unique identifier for the molecular structure of the compound.Physical and Chemical Properties Analysis

This compound is a solid compound . It has a molecular weight of 222.69 . The compound’s molecular formula is C10H7ClN2S .Applications De Recherche Scientifique

Synthesis and Activity in Anticonvulsant Drugs

A study by Hallot et al. (1986) explored the synthesis of 6-aryl-3-(hydroxypolymethyleneamino)pyridazines derivatives, including variants related to 6-(4-Chlorophenyl)pyridazine-3-thiol. These compounds were tested for anticonvulsant activity in animal models of epilepsy, showing significant potential in this area.

Crystal Structure Characterization and Pharmaceutical Potential

Sallam et al. (2021) in their research provided detailed structural characterization of triazole pyridazine derivatives, including those related to this compound. They highlighted the significant anti-tumor and anti-inflammatory properties of these compounds.

Solid Phase Synthesis for Diverse Applications

The study by Chenyu et al. (2001) detailed a new method for the solid-phase synthesis of pyridazine derivatives, which could have broad applications in pharmaceuticals and material science.

Pharmacological Screening for CNS Effects

Research by Zabska et al. (1998) investigated the effects of pyrazolo[3,4-c]pyridazine derivatives, similar to this compound, on the central nervous system.

Gold(I) Complexes for Chemical Research

In a study by Catalano et al. (2003), gold(I) complexes of 3,6-bis(diphenylphosphino)pyridazine were synthesized, indicating potential applications in material science and catalysis.

Antimicrobial and Antibacterial Properties

Al-Kamali et al. (2014) explored the synthesis and antibacterial activity of novel thieno[2,3-c]pyridazines, demonstrating the antimicrobial potential of compounds related to this compound.

Corrosion Inhibition in Industrial Applications

Zarrouk et al. (2012) conducted a theoretical study on the inhibitory action of pyridazines on copper corrosion, suggesting applications in industrial corrosion protection.

Inhibitory Effect on Mild Steel Corrosion

Mashuga et al. (2017) investigated the inhibitory effects of pyridazine derivatives on the corrosion of mild steel, indicating potential uses in metal protection.

Surface Protection in Industrial Chemistry

Olasunkanmi et al. (2018) examined the potential of 6-substituted 3-chloropyridazine derivatives for protecting mild steel surfaces in corrosive environments.

Synthesis and Antimicrobial Activities in Medicinal Chemistry

Patel and Maru (2017) synthesized pryrazolo-pyridazine derivatives and evaluated their antimicrobial activities, indicating the potential for developing new antibacterial and antifungal agents.

Propriétés

IUPAC Name |

3-(4-chlorophenyl)-1H-pyridazine-6-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClN2S/c11-8-3-1-7(2-4-8)9-5-6-10(14)13-12-9/h1-6H,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIBIFNMJFUTOBW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NNC(=S)C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(Benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl nicotinate](/img/structure/B2430671.png)

![5-chloro-2-(methylsulfanyl)-N-[3-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide](/img/structure/B2430675.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-3-methylisoxazole-5-carboxamide](/img/structure/B2430676.png)

![5-{3-oxo-3-[4-(prop-2-en-1-yl)piperazin-1-yl]propyl}-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2430677.png)

![1-Benzofuran-2-yl-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2430690.png)

![2-{[1-(2,3-Dihydro-1-benzofuran-5-sulfonyl)piperidin-4-yl]methyl}-6-methyl-2,3-dihydropyridazin-3-one](/img/structure/B2430692.png)